Cas no 6462-28-8 (2,4-Dimethyl-1-(methylsulfonyl)benzene)

2,4-Dimethyl-1-(methylsulfonyl)benzene is a sulfone derivative characterized by its stable aromatic structure and electron-withdrawing sulfonyl group. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its key advantages include high purity, consistent reactivity, and compatibility with a range of reaction conditions, making it suitable for use in cross-coupling reactions, nucleophilic substitutions, and other functional group transformations. The presence of methyl substituents enhances steric and electronic properties, allowing for selective modifications. Its stability under standard storage conditions ensures reliable performance in industrial and research applications.
2,4-Dimethyl-1-(methylsulfonyl)benzene structure
6462-28-8 structure
Product Name:2,4-Dimethyl-1-(methylsulfonyl)benzene
CAS No:6462-28-8
MF:C9H12O2S
MW:184.255381584167
CID:500987
PubChem ID:2758616
Update Time:2025-06-08

2,4-Dimethyl-1-(methylsulfonyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethyl-1-(methylsulfonyl)benzene
    • 2,4-dimethyl-1-methylsulfonylbenzene
    • Benzene,2,4-dimethyl-1-(methylsulfonyl)-
    • 2,4-Dimethylphenyl methyl sulfone
    • FS-1594
    • 4-(1H-Benzoimidazol-2-yl)-benzoicacid
    • benzene, 2,4-dimethyl-1-(methylsulfonyl)-
    • AE-562/43458989
    • FT-0694448
    • CS-0331496
    • 6462-28-8
    • SCHEMBL4396839
    • 1-METHANESULFONYL-2,4-DIMETHYLBENZENE
    • A15728
    • AKOS006228506
    • DTXSID60374416
    • 2,4-Dimethylphenylmethylsulfone
    • DB-019976
    • MDL: MFCD03789175
    • Inchi: 1S/C9H12O2S/c1-7-4-5-9(8(2)6-7)12(3,10)11/h4-6H,1-3H3
    • InChI Key: QTPNJZSUGOJDDN-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(C)=CC=1C)(=O)=O

Computed Properties

  • Exact Mass: 184.05586
  • Monoisotopic Mass: 184.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 42.5A^2

Experimental Properties

  • Density: 1.125
  • Boiling Point: 327.8°C at 760 mmHg
  • Flash Point: 183.2°C
  • Refractive Index: 1.515
  • PSA: 34.14

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Additional information on 2,4-Dimethyl-1-(methylsulfonyl)benzene

Introduction to 2,4-Dimethyl-1-(methylsulfonyl)benzene (CAS No. 6462-28-8)

2,4-Dimethyl-1-(methylsulfonyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 6462-28-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a benzene ring substituted with two methyl groups at the 2 and 4 positions and a methylsulfonyl group at the 1 position, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry.

The molecular structure of 2,4-Dimethyl-1-(methylsulfonyl)benzene contributes to its reactivity and functionality, making it a versatile building block for the synthesis of more complex molecules. The presence of the methylsulfonyl group introduces polarity and potential hydrogen bonding capabilities, which can influence its interactions with biological targets. This characteristic has led to its exploration in various research domains, particularly in medicinal chemistry and material science.

In recent years, 2,4-Dimethyl-1-(methylsulfonyl)benzene has been studied for its potential applications in drug development. Researchers have been investigating its derivatives as candidates for novel therapeutic agents due to its ability to modulate biological pathways. For instance, studies have suggested that certain analogues of this compound may exhibit anti-inflammatory or antioxidant properties, although further research is necessary to fully elucidate their pharmacological effects.

The agrochemical industry has also shown interest in 2,4-Dimethyl-1-(methylsulfonyl)benzene as a precursor for developing new pesticides or herbicides. Its structural features allow for modifications that could enhance its efficacy in protecting crops from pests or weeds while maintaining environmental safety. Innovations in synthetic methodologies have enabled the efficient production of this compound, making it more accessible for industrial applications.

From a chemical synthesis perspective, 2,4-Dimethyl-1-(methylsulfonyl)benzene serves as an important intermediate in the preparation of sulfonamide derivatives. Sulfonamides are a class of compounds known for their broad spectrum of biological activity, including antimicrobial and anti-inflammatory effects. The synthesis of these derivatives often involves the use of 2,4-Dimethyl-1-(methylsulfonyl)benzene, which provides a stable scaffold for further functionalization.

The latest advancements in computational chemistry have further enhanced the understanding of 2,4-Dimethyl-1-(methylsulfonyl)benzene's properties. Molecular modeling studies have helped predict its behavior in different environments, aiding researchers in designing experiments more efficiently. These computational tools are particularly valuable in drug discovery pipelines, where virtual screening can identify promising candidates before experimental validation.

Moreover, green chemistry principles have influenced the synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene, emphasizing sustainable practices and reducing environmental impact. Innovations such as catalytic processes and solvent-free reactions have been explored to minimize waste and energy consumption during production. These efforts align with global initiatives to promote sustainable chemical manufacturing.

The role of 2,4-Dimethyl-1-(methylsulfonyl)benzene in material science is another area of growing interest. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers. Research is ongoing to optimize its performance as a component in these advanced materials.

In conclusion, 2,4-Dimethyl-1-(methylsulfonyl)benzene (CAS No. 6462-28-8) is a multifaceted compound with significant potential across multiple industries. Its structural features enable diverse applications in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new possibilities for this compound, 2,4-Dimethyl-1-(methylsulfonyl)benzene is poised to play an increasingly important role in scientific innovation and industrial development.

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